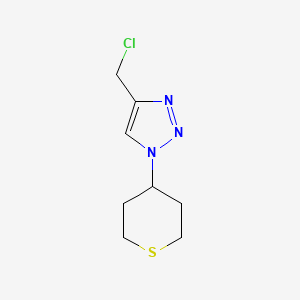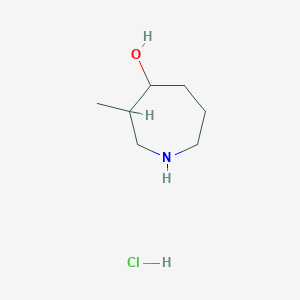
3-Methylazepan-4-ol hydrochloride
説明
3-Methylazepan-4-ol hydrochloride is a chemical compound with the CAS Number: 1823315-42-9 . It has a molecular weight of 165.66 and its IUPAC name is 3-methylazepan-4-ol hydrochloride . The compound appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 3-Methylazepan-4-ol hydrochloride is1S/C7H15NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6-9H,2-5H2,1H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Methylazepan-4-ol hydrochloride has a molecular weight of 165.66 g/mol . It is a yellow to brown sticky oil to semi-solid . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Corrosion Inhibition
- Compounds with azepine structures and related heterocyclic compounds have been studied for their potential as corrosion inhibitors. For example, derivatives of 4H-triazole have been evaluated for their effectiveness in protecting mild steel in hydrochloric acid solutions, with findings suggesting high inhibition efficiencies based on the nature of substituents in the inhibitor molecule (Bentiss et al., 2007). Similarly, triazepine carboxylate compounds have been investigated for their adsorption and corrosion inhibition properties on mild steel in acidic environments, indicating their potential as effective corrosion inhibitors (Alaoui et al., 2018).
Pharmaceutical Applications
- Certain benzazepine derivatives have been explored for their therapeutic potential in treating conditions such as Alzheimer's disease, demonstrating the ability to bind to specific receptors and improve cognitive performance in preclinical models (Medhurst et al., 2007). This research suggests that structurally related compounds, including those with azepanol structures, may have potential for development into therapeutic agents targeting neurological conditions.
Analytical Chemistry
- Derivatives of benzazepine and related heterocycles have been subjects of spectroscopic and quantum mechanical studies to understand their molecular properties and interactions. Such research provides a foundation for developing analytical methods for these compounds and their potential use in various applications, including pharmaceutical analysis and material science (Kuruvilla et al., 2018).
Materials Science
- Investigations into the modification of chitosan with triazole derivatives highlight the potential of these compounds in developing new materials with applications in corrosion inhibition, suggesting that azepanols and related structures could be explored for similar applications (Chauhan et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
3-methylazepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNSRYHVOQFABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazepan-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







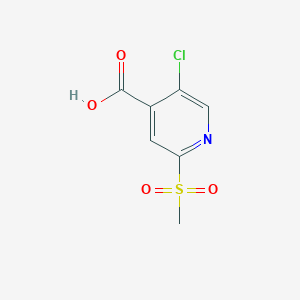
![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
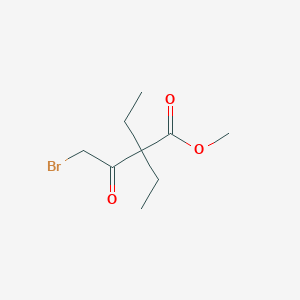
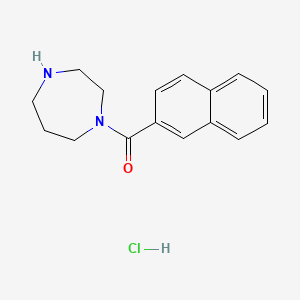
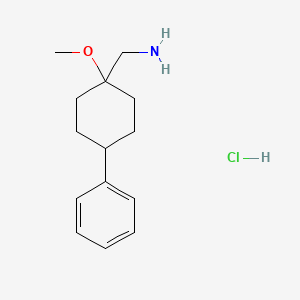
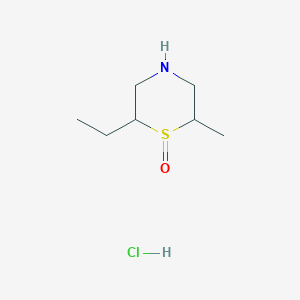
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)


